Cas no 2138261-10-4 (2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid)

2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid is a specialized aromatic compound featuring both amino and acetic acid functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of a benzyl(methyl)amino substituent enhances its reactivity, particularly in coupling reactions and as a precursor for bioactive molecules. Its structural properties allow for selective modifications, facilitating applications in drug discovery and fine chemical production. The compound's stability under standard conditions and compatibility with various reaction conditions further underscore its utility in synthetic chemistry. Suitable for research and industrial use, it offers a balance of reactivity and handling convenience.
2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid structure
2138261-10-4 structure
Product Name:2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid
CAS No:2138261-10-4
MF:C16H18N2O2
MW:270.326323986053
CID:6394806
PubChem ID:165745977
Update Time:2025-10-29

2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-amino-4-[benzyl(methyl)amino]phenyl}acetic acid
    • EN300-733216
    • 2138261-10-4
    • 2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid
    • Inchi: 1S/C16H18N2O2/c1-18(11-12-5-3-2-4-6-12)15-8-7-13(9-14(15)17)10-16(19)20/h2-9H,10-11,17H2,1H3,(H,19,20)
    • InChI Key: TVNLYYYWKNOZPD-UHFFFAOYSA-N
    • SMILES: OC(CC1C=CC(=C(C=1)N)N(C)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 270.136827821g/mol
  • Monoisotopic Mass: 270.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 66.6Ų

2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid Pricemore >>

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Additional information on 2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid

Introduction to 2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic Acid (CAS No. 2138261-10-4)

2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid, identified by its CAS number 2138261-10-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural complexity and potential applications in drug discovery and therapeutic interventions. The presence of multiple functional groups, including amino and benzyl(methyl)amino substituents, makes it a versatile scaffold for developing novel bioactive molecules.

The compound’s2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid structure suggests a high degree of reactivity, which can be exploited for various synthetic transformations. In recent years, there has been a growing interest in designing molecules that can modulate biological pathways by interacting with specific targets. Thebenzyl(methyl)amino group, in particular, is known for its ability to enhance binding affinity and selectivity in drug-like molecules.

Recent studies have highlighted the importance of2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid in the development of targeted therapies. For instance, researchers have explored its potential as a precursor in the synthesis of small-molecule inhibitors that can interact with enzymes involved in cancer metabolism. The3-amino group provides a site for further derivatization, allowing chemists to tailor the molecule’s properties for specific biological activities.

In the realm of medicinal chemistry, thebenzyl(methyl)amino moiety is particularly valuable due to its role in enhancing solubility and bioavailability. This feature is crucial for ensuring that drug candidates can effectively reach their target sites within the body. The2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid structure exemplifies how functional groups can be strategically incorporated to improve pharmacokinetic profiles.

The compound’sCAS No. 2138261-10-4 has been associated with several innovative research projects aimed at addressing unmet medical needs. One notable area of investigation is its potential use in the development of anti-inflammatory agents. The3-amino and[benzyl(methyl)amino] groups are key players in modulating inflammatory pathways by interacting with receptors and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its anti-inflammatory properties, 2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid has shown promise in preclinical studies as a component of combination therapies. The ability to design molecules that can simultaneously target multiple pathways is a cornerstone of modern drug development strategies. The structural features of this compound make it an attractive candidate for such multi-target interactions.

The synthesis ofCAS No. 2138261-10-4-derived compounds often involves sophisticated organic reactions that highlight the ingenuity of synthetic chemists. Techniques such as palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig aminations are frequently employed to construct the complex core structure. These methods not only ensure high yields but also allow for precise control over regioselectivity, which is essential for achieving the desired biological activity.

The pharmacological profile ofCAS No. 2138261-10-4-based molecules is further enhanced by their ability to undergo metabolic transformations that yield active metabolites. These metabolites can exhibit different pharmacological effects compared to their parent compounds, providing additional therapeutic benefits. Understanding these metabolic pathways is crucial for optimizing drug candidates and minimizing side effects.

In conclusion, CAS No. 2138261-10-4, specifically referred to as2-{3-Amino-4-[benzyl(methyl)amino]phenyl}acetic acid, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for researchers striving to develop innovative therapeutics. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases.

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